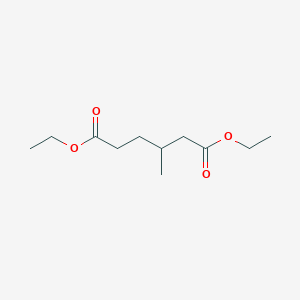
Diethyl 3-methylhexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-methylhexanedioate is an organic compound with the molecular formula C11H20O4. It is an ester derived from 3-methylhexanedioic acid and ethanol. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 3-methylhexanedioate can be synthesized through the esterification of 3-methylhexanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 3-methylhexanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 3-methylhexanedioic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 3-methylhexanedioic acid and ethanol.
Reduction: 3-methylhexanediol.
Substitution: Depends on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 3-methylhexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of polymers, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 3-methylhexanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (ethanol) and form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Diethyl adipate: Similar structure but lacks the methyl group on the hexanedioate chain.
Diethyl succinate: Shorter chain length with only four carbon atoms in the diester.
Diethyl malonate: Contains two ester groups attached to a two-carbon chain.
Uniqueness: Diethyl 3-methylhexanedioate is unique due to the presence of the methyl group on the hexanedioate chain, which can influence its reactivity and the types of products formed in chemical reactions. This structural difference can also affect its physical properties and applications compared to other similar compounds.
Propriétés
Numéro CAS |
55877-01-5 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
diethyl 3-methylhexanedioate |
InChI |
InChI=1S/C11H20O4/c1-4-14-10(12)7-6-9(3)8-11(13)15-5-2/h9H,4-8H2,1-3H3 |
Clé InChI |
FDSUGAPGCDNQAR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B13091425.png)
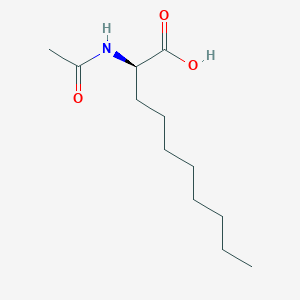
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
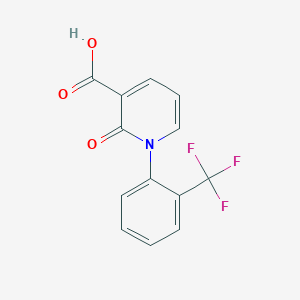
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
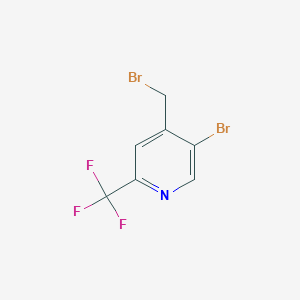
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)

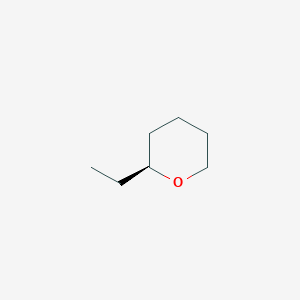



![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
